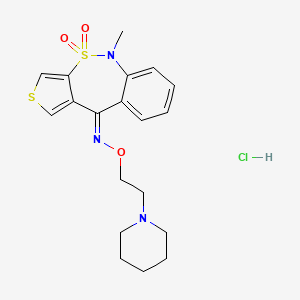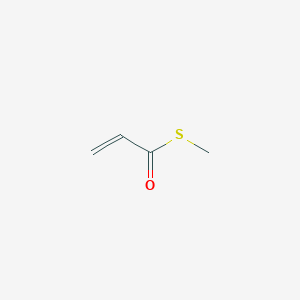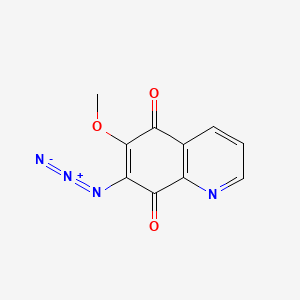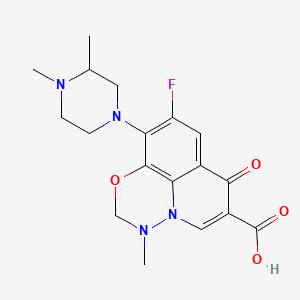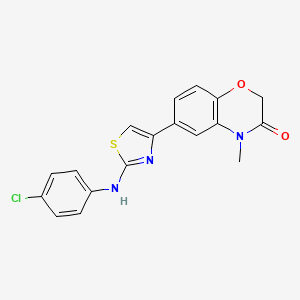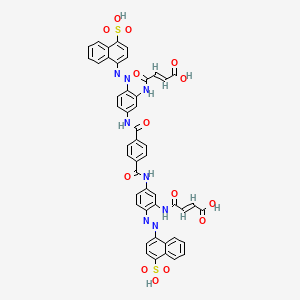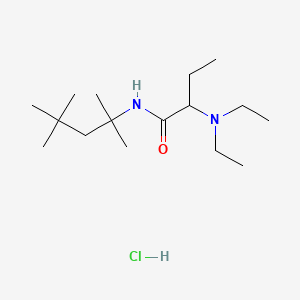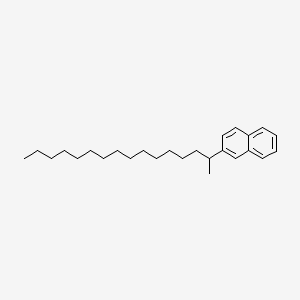
2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un grupo hidracina, un grupo acetilo y un grupo hidroxifenilo, lo que lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida generalmente implica la reacción de derivados de hidracina con agentes acetilantes y compuestos fenólicos. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como etanol o metanol para facilitar la reacción. El proceso puede involucrar múltiples pasos, incluida la formación de compuestos intermedios que luego se hacen reaccionar para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran la calidad y el rendimiento consistentes del compuesto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se pueden utilizar en condiciones controladas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxo, mientras que la reducción puede producir varios derivados de hidracina.
Aplicaciones Científicas De Investigación
2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de otras moléculas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a cambios en su actividad. El grupo hidroxifenilo puede contribuir a sus propiedades antioxidantes al eliminar los radicales libres, mientras que el grupo hidracina puede participar en reacciones redox.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-acetilhidrazinil)-N-(4-metoxifenil)-2-oxoacetamida: Estructura similar pero con un grupo metoxi en lugar de un grupo hidroxi.
2-(2-acetilhidrazinil)-N-(4-clorofenil)-2-oxoacetamida: Contiene un átomo de cloro en lugar del grupo hidroxi.
Singularidad
2-(2-acetilhidrazinil)-N-(4-hidroxifenil)-2-oxoacetamida es único debido a la presencia del grupo hidroxifenilo, que confiere propiedades químicas y biológicas específicas. Este grupo mejora su actividad antioxidante y posibles aplicaciones terapéuticas en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Número CAS |
93628-90-1 |
|---|---|
Fórmula molecular |
C10H11N3O4 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)12-13-10(17)9(16)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H,11,16)(H,12,14)(H,13,17) |
Clave InChI |
CSTCKIAKRUPLTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



